Lipophilicity Modulation by 3,4-Dimethyl Substitution
The 3,4-dimethyl substitution on the phenyl ring elevates the calculated partition coefficient (LogP) to 2.17 (XLogP3 algorithm) relative to an estimated ~1.5 for the unsubstituted 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde . This approximately 0.7 log unit increase translates to a roughly 5-fold higher theoretical membrane partitioning, which is a critical parameter for optimizing blood-brain barrier penetration or intracellular target engagement in medicinal chemistry programs. The same LogP value of 2.17 is shared with the 2,4- and 2,5-dimethyl positional isomers, indicating that lipophilicity is driven by the presence of two methyl groups rather than their specific positions .
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.17 (XLogP3) |
| Comparator Or Baseline | 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde: LogP estimated ~1.5; 3-(2,4-dimethylphenyl) isomer: LogP = 2.17 |
| Quantified Difference | ΔLogP ≈ +0.7 vs. unsubstituted phenyl analog; no significant difference vs. other dimethyl positional isomers |
| Conditions | Calculated using XLogP3 algorithm as reported by Chemscene/Leyan vendor databases |
Why This Matters
This LogP value places the compound within the optimal range for oral bioavailability and CNS drug-likeness (Lipinski's Rule of 5: LogP < 5), making it a suitable building block for CNS-targeted library synthesis compared to the less lipophilic unsubstituted phenyl analog.
